
1,1-Dibutyl-2,5-dimethyl-1H-stannole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibutyl-2,5-dimethyl-1H-stannole is an organotin compound characterized by its unique stannole ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dibutyl-2,5-dimethyl-1H-stannole typically involves the reaction of stannous chloride with butyl lithium and 2,5-dimethyl-1,3-butadiene. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dibutyl-2,5-dimethyl-1H-stannole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.
Major Products: The major products formed from these reactions include various organotin compounds with different functional groups, which can be further utilized in synthetic chemistry .
Aplicaciones Científicas De Investigación
1,1-Dibutyl-2,5-dimethyl-1H-stannole has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: Research is ongoing to explore its potential as an antimicrobial agent.
Medicine: Its derivatives are being studied for their potential use in drug delivery systems.
Industry: It is used in the production of polymers and as a stabilizer in PVC
Mecanismo De Acción
The mechanism by which 1,1-dibutyl-2,5-dimethyl-1H-stannole exerts its effects involves interaction with molecular targets such as enzymes and cellular membranes. The stannole ring structure allows it to form stable complexes with various biomolecules, influencing biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
- 1,1-Dibutyl-2,5-diphenyl-1H-stannole
- 1,1-Dibutyl-2,5-diethyl-1H-stannole
- 1,1-Dibutyl-2,5-dimethyl-1H-germole
Comparison: 1,1-Dibutyl-2,5-dimethyl-1H-stannole is unique due to its specific stannole ring structure and the presence of butyl and methyl groups. This combination imparts distinct chemical properties and reactivity compared to its analogs, making it particularly useful in specialized applications .
Propiedades
Número CAS |
77214-60-9 |
|---|---|
Fórmula molecular |
C14H26Sn |
Peso molecular |
313.07 g/mol |
Nombre IUPAC |
1,1-dibutyl-2,5-dimethylstannole |
InChI |
InChI=1S/C6H8.2C4H9.Sn/c1-3-5-6-4-2;2*1-3-4-2;/h5-6H,1-2H3;2*1,3-4H2,2H3; |
Clave InChI |
HFFLEPRMVLDMFF-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn]1(C(=CC=C1C)C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


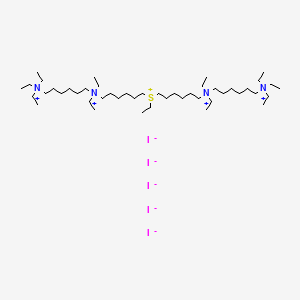
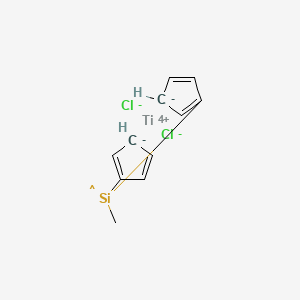
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
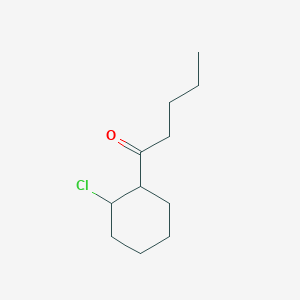
![4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one](/img/structure/B14431121.png)

![5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14431138.png)
![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)
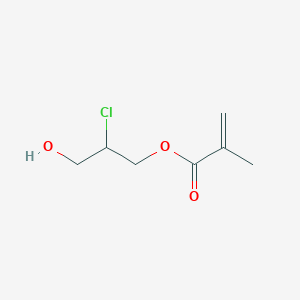
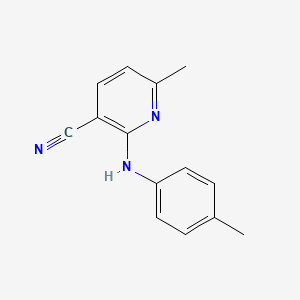
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)

